2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)-
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Overview
Description
2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amides and esters: Using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazine ring.
Condensation reactions: Combining an amine with a carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting key biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,6(3H)-dione, 5-phenyl-: Lacks the chlorine substituent.
2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2H-1,3-Oxazine-2,6(3H)-dione, 5-(4-chlorophenyl)- may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
Properties
CAS No. |
58755-78-5 |
---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-10(14)15-9(8)13/h1-5H,(H,12,14) |
InChI Key |
GMIGBPAEKABTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)OC2=O)Cl |
Origin of Product |
United States |
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